molecular formula C18H25ClN2OS B1402513 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride CAS No. 1361114-73-9

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride

Cat. No.: B1402513
CAS No.: 1361114-73-9
M. Wt: 352.9 g/mol
InChI Key: VLCLAQCKENZTGY-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride can be compared with other similar compounds, such as:

    3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride: Similar structure but different functional groups.

    Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but varying substituents.

    Azepane derivatives: Compounds with the azepane ring but different attached groups.

The uniqueness of this compound lies in its specific combination of the azepane ring and benzo[b]thiophene core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(azepan-2-ylmethyl)-N,N-dimethyl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS.ClH/c1-20(2)18(21)17-15(12-13-8-4-3-7-11-19-13)14-9-5-6-10-16(14)22-17;/h5-6,9-10,13,19H,3-4,7-8,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCLAQCKENZTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C2=CC=CC=C2S1)CC3CCCCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361114-73-9
Record name Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361114-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Reactant of Route 2
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Reactant of Route 3
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Reactant of Route 4
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Reactant of Route 5
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Reactant of Route 6
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride

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